molecular formula C12H9Cl6N5Zn2 B13776135 4,4'-Iminobisbenzenediazonium bis(trichlorozincate) CAS No. 70660-52-5

4,4'-Iminobisbenzenediazonium bis(trichlorozincate)

Cat. No.: B13776135
CAS No.: 70660-52-5
M. Wt: 566.7 g/mol
InChI Key: FORWEMGGHSBSHJ-UHFFFAOYSA-H
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Description

4,4’-Iminobisbenzenediazonium bis(trichlorozincate) is a heterocyclic organic compound with the molecular formula C12H9Cl6N5Zn2 and a molecular weight of 566.769 g/mol . This compound is characterized by the presence of diazonium groups and trichlorozincate anions, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Iminobisbenzenediazonium bis(trichlorozincate) typically involves the diazotization of 4,4’-iminobisbenzenamine followed by the reaction with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ions and prevent their decomposition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Iminobisbenzenediazonium bis(trichlorozincate) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds.

    Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Iminobisbenzenediazonium bis(trichlorozincate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Iminobisbenzenediazonium bis(trichlorozincate) involves the formation of reactive intermediates, such as diazonium ions, which can then participate in various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Iminobisbenzenediazonium bis(trichlorozincate)
  • Benzenediazonium, 4,4’-iminobis-, bis(trichlorozincate(1-))
  • 4,4’-Iminodibenzenediazonium bis(trichlorozincate(1-))

Uniqueness

4,4’-Iminobisbenzenediazonium bis(trichlorozincate) is unique due to its specific combination of diazonium groups and trichlorozincate anions. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

70660-52-5

Molecular Formula

C12H9Cl6N5Zn2

Molecular Weight

566.7 g/mol

IUPAC Name

4-(4-diazonioanilino)benzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C12H9N5.6ClH.2Zn/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;;;;;;;;/h1-8,15H;6*1H;;/q+2;;;;;;;2*+2/p-6

InChI Key

FORWEMGGHSBSHJ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.Cl[Zn-](Cl)Cl.Cl[Zn-](Cl)Cl

Origin of Product

United States

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